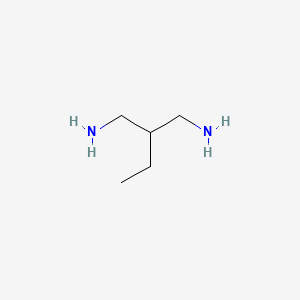

2-(Aminomethyl)butan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Aminomethyl)butan-1-amine is an organic compound that belongs to the class of primary amines It is characterized by the presence of an amino group attached to a butane chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-chloromethylbutane with ammonia under controlled conditions can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the purification of reactants, controlled reaction temperatures, and the use of catalysts to enhance reaction rates .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Aminomethyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Halides like bromoethane or chloroethane can react with the amino group under basic conditions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-(Aminomethyl)butan-1-amine is characterized by an amino group attached to a butane chain, making it a versatile building block in organic chemistry. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential in synthesizing more complex molecules.

Scientific Research Applications

1. Organic Synthesis:

- This compound serves as a crucial intermediate in the synthesis of various organic compounds. It can be utilized in the production of pharmaceuticals and agrochemicals due to its ability to form hydrogen bonds and participate in nucleophilic attacks .

2. Medicinal Chemistry:

- The compound is being investigated for its potential use in drug development. Its derivatives have shown promise as precursors for biologically active compounds. For instance, modifications of this compound have been explored for their anticancer properties and other therapeutic applications .

3. Polymer Production:

- In industrial applications, this compound is employed in the manufacture of polymers and resins. Its reactivity allows it to act as a curing agent or cross-linking agent in polymer formulations .

Case Study 1: Synthesis of Anticancer Agents

In a study aimed at developing novel anticancer agents, researchers synthesized derivatives of this compound. These derivatives were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant antiproliferative activity. The structure-activity relationship (SAR) analysis indicated that specific modifications to the amino group enhanced biological activity .

Case Study 2: Industrial Applications

A comprehensive assessment was conducted on the use of this compound in industrial settings. The compound was found effective in producing corrosion inhibitors and surfactants, highlighting its versatility and importance in formulating products that require specific chemical properties .

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule formation | Pharmaceuticals, agrochemicals |

| Medicinal Chemistry | Precursor for biologically active compounds | Anticancer agents |

| Polymer Production | Used as a curing or cross-linking agent | Resins, adhesives |

| Industrial Chemicals | Employed in the formulation of corrosion inhibitors and surfactants | Metalworking fluids |

Mecanismo De Acción

The mechanism of action of 2-(Aminomethyl)butan-1-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in chemical reactions. The pathways involved often include the formation of intermediates that can further react to yield desired products .

Comparación Con Compuestos Similares

Butylamine: A primary amine with a similar structure but without the additional methyl group.

2-Methylbutylamine: Similar to 2-(Aminomethyl)butan-1-amine but with a different substitution pattern.

Isobutylamine: Another primary amine with a branched structure.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Actividad Biológica

2-(Aminomethyl)butan-1-amine, also known as 1-amino-2-(aminomethyl)butane, is an organic compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article explores its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C5H13N2

- CAS Number : 57312-78-4

This structure features a primary amine group, which is significant for its biological interactions.

Target Interactions

This compound is believed to interact with several biological targets, particularly in pathways related to:

- Hypoxia-Inducible Factor (HIF) : Similar compounds have been shown to modulate HIF pathways, which are crucial in cellular responses to low oxygen levels. The expression of HIF-1α and downstream genes such as p21 can be induced, leading to apoptosis in tumor cells.

Biochemical Pathways

The compound may influence various biochemical pathways, including:

- Apoptosis : It has been observed that compounds with structural similarities can upregulate cleaved caspase-3, promoting apoptosis in cancer cells.

- Antimicrobial Activity : Compounds analogous to this compound have shown activity against Mycobacterium tuberculosis, suggesting potential applications in treating infections.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety. Similar compounds have been designed with bioisosterism principles to enhance their pharmacokinetic properties. These modifications aim to improve solubility and bioavailability while minimizing toxicity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound or related compounds:

- Antitumor Activity : A study highlighted the antitumor properties of amino acid prodrugs derived from similar amines. These prodrugs demonstrated selective cytotoxicity against various cancer cell lines, including human mammary carcinoma cells .

- In Vitro Studies : In vitro evaluations indicated that certain derivatives exhibited potent antitumor activity through mechanisms involving cytochrome P450-mediated metabolism, leading to the formation of active metabolites that target cancer cells effectively .

- Pharmacological Applications : The compound has been explored for its potential use in developing new therapeutic agents aimed at treating cancers and infectious diseases due to its ability to modulate critical biological pathways .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antitumor | Induces apoptosis in cancer cells through HIF pathway modulation |

| Antimicrobial | Exhibits activity against Mycobacterium tuberculosis |

| Pharmacological Potential | Investigated for use in developing new therapeutic agents |

Propiedades

IUPAC Name |

2-ethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-2-5(3-6)4-7/h5H,2-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXTZKCNKVYLPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.